2,3-ジニトロピリジン

概要

説明

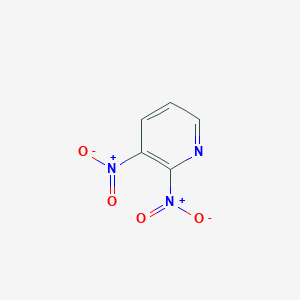

2,3-Dinitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of two nitro groups (-NO₂) attached to the second and third positions of a pyridine ring

科学的研究の応用

2,3-Dinitropyridine has several scientific research applications:

作用機序

Target of Action

Nitropyridines, in general, have been known to interact with various biological targets, including enzymes and cellular structures

Mode of Action

Nitropyridines, as a class of compounds, are known to undergo various chemical reactions, including nucleophilic substitution . In these reactions, the nitro group on the pyridine ring can be selectively substituted under the action of nucleophiles . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Nitropyridines have been associated with various biochemical processes, including the regulation of enzyme activity and the disruption of cellular structures

Result of Action

Nitropyridines have been associated with various cellular effects, including the disruption of cellular structures and the alteration of enzyme activity

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dinitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine, which can be further nitrated to obtain 2,3-Dinitropyridine .

Industrial Production Methods: In an industrial setting, the production of 2,3-Dinitropyridine may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach can enhance yield and purity while minimizing the formation of by-products.

化学反応の分析

Types of Reactions: 2,3-Dinitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures.

Substitution: Thiols in the presence of bases like potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF).

Major Products:

Reduction: 2,3-Diaminopyridine.

Substitution: Various 2-substituted-3-nitropyridines.

類似化合物との比較

3,5-Dinitropyridine: Similar in structure but with nitro groups at the third and fifth positions.

2,4-Dinitropyridine: Nitro groups at the second and fourth positions.

2,6-Dinitropyridine: Nitro groups at the second and sixth positions.

Uniqueness: 2,3-Dinitropyridine is unique due to the specific positioning of its nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different electronic and steric effects compared to other dinitropyridine isomers, making it suitable for specific applications in organic synthesis and materials science .

生物活性

2,3-Dinitropyridine (DNP) is a compound of interest due to its diverse biological activities and potential applications in pharmacology. This article reviews the biological activity of DNP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

2,3-Dinitropyridine is a nitro-substituted pyridine derivative characterized by the presence of two nitro groups at the 2 and 3 positions of the pyridine ring. Its chemical structure can be represented as follows:

The presence of nitro groups significantly influences the compound's reactivity and biological interactions.

DNP exhibits various mechanisms of action that contribute to its biological activity:

- Nitric Oxide Release : DNP has been shown to release nitric oxide (NO), which plays a crucial role in vasodilation and neurotransmission.

- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.

- Enzyme Inhibition : DNP acts as an inhibitor of certain enzymes, including those involved in neurotransmitter metabolism.

Anticancer Activity

Research has indicated that DNP possesses significant anticancer properties. A study evaluated the antiproliferative effects of DNP on various cancer cell lines using the MTT assay. The findings are summarized in Table 1.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Moderate |

| HCT-116 (Colon) | 12.5 | High |

| HepG2 (Liver) | 10.0 | High |

| K562 (Leukemia) | 8.0 | Very High |

The results demonstrated that DNP exhibited a dose-dependent cytotoxic effect, particularly against liver and colon cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

DNP has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It enhances cholinergic signaling by inhibiting acetylcholinesterase, which is crucial for maintaining neurotransmitter levels at synapses. This property makes it a candidate for treating conditions such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of DNP:

- Study on Neurodegenerative Disorders : A clinical trial assessed the efficacy of DNP in patients with myasthenia gravis, demonstrating improved neuromuscular transmission and reduced symptoms .

- Cancer Treatment Protocols : In vitro studies showed that combining DNP with other chemotherapeutic agents enhanced overall cytotoxicity against resistant cancer cell lines, indicating potential for combination therapies .

Safety and Toxicology

Despite its promising biological activities, DNP is classified as a potentially toxic compound. Safety assessments indicate that exposure can lead to irritant effects and acute toxicity if not handled properly. Researchers are advised to implement stringent safety protocols when working with this compound .

特性

IUPAC Name |

2,3-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-6-5(4)8(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPDGJAVWKTTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376473 | |

| Record name | 2,3-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-60-0 | |

| Record name | 2,3-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。